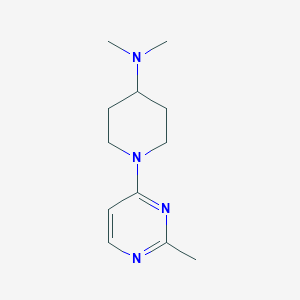

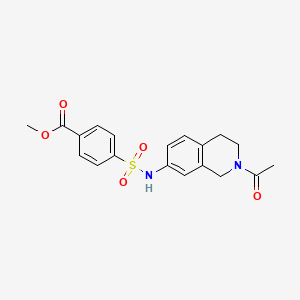

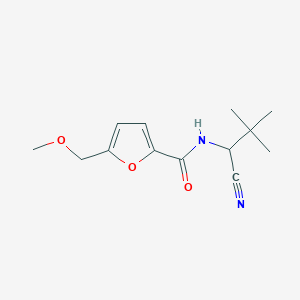

![molecular formula C26H24O8 B2953365 Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 896035-11-3](/img/structure/B2953365.png)

Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains two chromen-3-yl groups, which are oxygen-containing heterocyclic compounds, and an ethoxy group, which is a common ether functional group. The presence of the tert-butyl group suggests that this compound may have some degree of steric hindrance .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-3-yl groups would contribute to the rigidity of the molecule, while the ethoxy and tert-butyl groups could influence its overall polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and ester groups could impact its solubility in various solvents .Scientific Research Applications

Synthesis of Ethers and Esters

This compound can be utilized in the synthesis of ethers and esters, which are fundamental reactions in organic chemistry. The tert-butyl group can serve as a protecting group for alcohols, which can then be converted into ethers . Similarly, carboxylic acids can be transformed into esters, expanding the utility of this compound in creating a variety of chemical derivatives.

Catalysis of Nitrile to Amide Conversion

The tert-butyl moiety of the compound can facilitate the conversion of aromatic nitriles into their corresponding N-tert-butylamides. This reaction is typically catalyzed by sulfuric acid and is crucial for the production of amides used in pharmaceuticals and polymers .

Antibacterial Activity

Derivatives of this compound have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound’s structure allows for the creation of derivatives that can be screened for potential use as antibacterial agents, contributing to the development of new antibiotics .

Crystallography and Structural Analysis

The tert-butyl group in this compound aids in the crystallization process, making it valuable for X-ray crystallography studies. Understanding the molecular and crystal structure is essential for the design of materials with specific properties .

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block for the synthesis of a wide range of novel organic compounds, including amides. Its reactive sites allow for multiple functionalization pathways, which can lead to the creation of complex molecules with potential applications in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name |

tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O8/c1-5-30-20-8-6-7-15-11-19(25(29)33-24(15)20)18-13-22(27)32-21-12-16(9-10-17(18)21)31-14-23(28)34-26(2,3)4/h6-13H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFCZBSRVCSISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

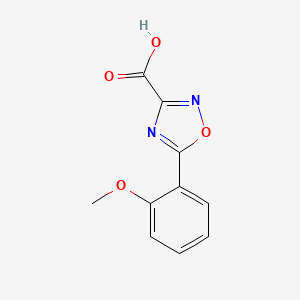

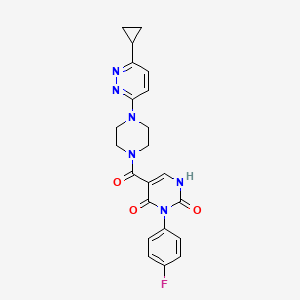

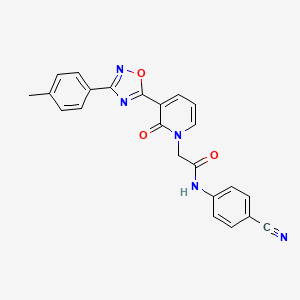

![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)

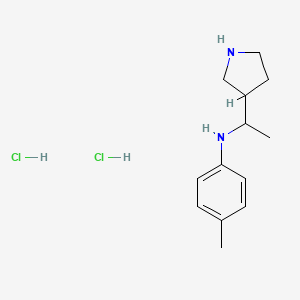

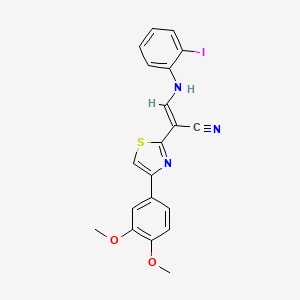

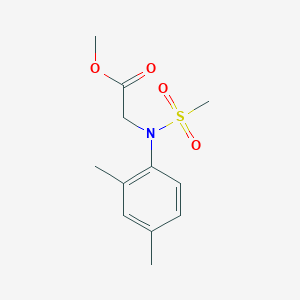

![1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2953293.png)

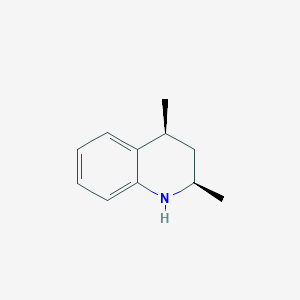

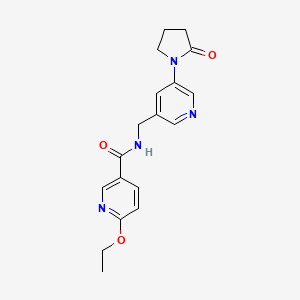

![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)